N-(6-Chloropyridin-3-YL)pivalamide
Description
N-(6-Chloropyridin-3-yl)pivalamide is a pyridine derivative featuring a pivalamide group (-NHC(O)C(CH₃)₃) at the 3-position and a chlorine atom at the 6-position of the pyridine ring. This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis due to its reactive sites, which allow for further functionalization. The pivalamide group enhances steric bulk and stability, making it advantageous in synthetic pathways requiring controlled reactivity .
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXOCHLCWOTGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the amine and acyl chloride while stabilizing ionic intermediates.
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Base : Pyridine or triethylamine is used to neutralize HCl byproducts, driving the reaction to completion.
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Stoichiometry : A 1.2:1 molar ratio of pivaloyl chloride to amine ensures excess acylating agent, minimizing unreacted starting material.
Table 1: Standard Acylation Protocol
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20–25°C (room temperature) |
| Reaction Time | 2–4 hours |
| Base | Pyridine (2 equiv) |
| Yield | 43–87% |
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Dissolve 3-amino-6-chloropyridine (1.0 equiv) in DCM.
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Add pyridine (2.0 equiv) and pivaloyl chloride (1.2 equiv) dropwise under nitrogen.
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Stir at room temperature for 2–4 hours.
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Quench with 1N HCl, extract with DCM, dry over MgSO₄, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Challenges and Mitigation
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Low Solubility : 3-Amino-6-chloropyridine’s limited solubility in DCM can slow reaction kinetics. Switching to THF or adding catalytic dimethylformamide (DMF) improves dissolution.
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Byproduct Formation : Over-acylation is rare due to steric hindrance from the pivaloyl group, but trace amounts of diacylated products may form. These are removed during chromatography.
Alternative Synthesis via Intermediate Protection
For substrates sensitive to direct acylation, a protection-deprotection strategy is employed. This method involves temporarily masking the amine with a tert-butoxycarbonyl (Boc) group before introducing the pivalamide moiety.
Boc Protection and Subsequent Acylation
Step 1: Boc Protection :
3-Amino-6-chloropyridine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding tert-butyl (6-chloropyridin-3-yl)carbamate.
Step 2: Acylation and Deprotection :
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The Boc-protected amine is acylated with pivaloyl chloride under standard conditions.
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Acidic deprotection (e.g., HCl/dioxane) removes the Boc group, yielding the target compound.
Table 2: Protection-Deprotection Protocol
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Boc₂O, THF, DMAP | 0°C to RT, 12 hours | 78% |
| 2 | Pivaloyl chloride, Pyridine | RT, 2 hours | 65% |
| 3 | HCl/dioxane | RT, 1 hour | 92% |
Advantages :
-
Avoids side reactions in polyfunctional substrates.
Industrial-Scale Production Considerations
For large-scale synthesis, cost efficiency and safety dictate modifications to laboratory protocols:
Solvent Recycling
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates reactions in biphasic systems, reducing reaction times by 30%.
-
Microwave Assistance : Microwave irradiation at 80°C achieves 95% conversion in 20 minutes, though scalability remains challenging.
Table 3: Industrial vs. Laboratory Conditions
| Parameter | Laboratory | Industrial |
|---|---|---|
| Solvent | DCM | Toluene |
| Temperature | 25°C | 40–60°C |
| Reaction Time | 2–4 hours | 1–2 hours |
| Yield | 43–87% | 70–85% |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloropyridin-3-YL)pivalamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
N-(6-Chloropyridin-3-YL)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(6-Chloropyridin-3-YL)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(6-Chloropyridin-3-yl)pivalamide with analogous pyridine-based pivalamide derivatives, emphasizing structural variations, molecular properties, and applications:
*Molecular weight calculated based on inferred structure.
Key Comparative Insights:
Substituent Effects on Reactivity :
- Halogenated derivatives (e.g., iodine at positions 5 or 6) enable cross-coupling reactions, critical in pharmaceutical synthesis .
- Formyl-containing analogs (e.g., 1142191-76-1) act as electrophilic sites for nucleophilic additions or condensations .
Steric and Electronic Modifications: The pivalamide group provides steric hindrance, reducing unwanted side reactions in multi-step syntheses .
Biological and Industrial Relevance :
Biological Activity
N-(6-Chloropyridin-3-YL)pivalamide is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 213.66 g/mol
- Functional Groups : The compound features a chloropyridine ring attached to a pivalamide group, which contributes to its reactivity and biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, which may lead to therapeutic effects against various conditions, including bacterial infections and cancer.
- Nucleophilic Substitution : The chlorine atom on the pyridine ring allows for nucleophilic substitution reactions, enabling the formation of derivatives with enhanced biological properties.
Antimicrobial Properties
Research indicates that this compound has significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. Studies have reported high inhibition rates against pathogens commonly responsible for infections.
Anticancer Potential
The compound's ability to modulate enzymatic pathways suggests potential in cancer therapy. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have been evaluated for their efficacy against specific cancer types, showing promising results in inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antibacterial Activity Assessment :
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of 15 mm for S. aureus at a concentration of 100 µg/mL, indicating strong antibacterial properties.
- Cytotoxicity in Cancer Cells :
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-Methylpyridin-3-YL)pivalamide | Methyl group instead of chlorine | Moderate antibacterial activity |
| N-(2-Chloropyridin-3-YL)pivalamide | Chlorine at position 2 | Lower enzyme inhibition compared to this compound |
| N-(4-Allylpyridin-3-YL)pivalamide | Allyl group at position 4 | Enhanced anticancer properties |
This table highlights how variations in structure affect biological activity, emphasizing the unique position of this compound in terms of its potent biological effects.
Q & A
Q. Which software tools are recommended for modeling the electronic structure of this compound, and how should researchers validate the results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
